DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester
Description
Properties
CAS No. |
3338-35-0 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
cyanomethyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H18N2O4/c20-11-12-24-18(22)17(13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,21,23) |
InChI Key |
QDAFQGLLNQPQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation involves two main steps:
Protection of the Amino Group :
Phenylalanine's amino group is protected by introducing the benzyloxycarbonyl group (Cbz) to form N-benzyloxycarbonyl-3-phenylalanine.Formation of the Cyanomethyl Ester :
The carboxylic acid group of the protected amino acid is esterified with cyanomethanol or a cyanomethylating agent to yield the cyanomethyl ester.
Detailed Synthetic Procedure
- Starting Material : DL-3-phenylalanine
Step 1: Amino Protection
- React DL-3-phenylalanine with benzyloxycarbonyl chloride (Cbz-Cl) in an aqueous or biphasic system, typically in the presence of a base such as sodium bicarbonate or triethylamine to neutralize HCl formed.
- The reaction is generally carried out in solvents like dichloromethane or ethyl acetate at temperatures controlled between 0°C and room temperature to avoid side reactions.
Step 2: Cyanomethyl Ester Formation
- The protected amino acid is then reacted with cyanomethanol or an equivalent cyanomethylating reagent.
- Esterification is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to activate the carboxyl group.
- Solvents like dichloromethane or acetonitrile are used, with temperature control to prevent decomposition.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to determine completion.
-
- The crude product is purified by extraction, washing with buffers (e.g., phosphate buffer, hydrochloric acid), drying over anhydrous sodium sulfate, and vacuum drying.
- Crystallization or column chromatography may be employed for further purification.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amino Protection | DL-3-phenylalanine + benzyloxycarbonyl chloride + base | Dichloromethane or ethyl acetate | 0°C to RT | 1–3 hours | 85–90 | Base: triethylamine or NaHCO3 |
| Cyanomethyl Ester Formation | Protected amino acid + cyanomethanol + DCC | Dichloromethane or acetonitrile | 0°C to RT | 4–24 hours | 75–85 | Use of coupling agents critical |
| Purification | Extraction, washing with phosphate buffer and HCl | — | RT | — | — | Drying over Na2SO4, vacuum drying |
Research Findings and Analysis
Reactivity and Stability :
The cyanomethyl ester moiety increases the electrophilic character of the carboxyl carbon, facilitating nucleophilic attack by amines during peptide bond formation, while the benzyloxycarbonyl group protects the amino function from undesired reactions.Yield Optimization :
Temperature and pH control are critical. Lower temperatures minimize side reactions such as hydrolysis or racemization. The choice of solvent affects solubility and reaction kinetics.Side Reactions :
Potential side reactions include hydrolysis of the ester, racemization at the chiral center, and formation of by-products due to overactivation or impurities in coupling agents. These can be minimized by careful reagent selection and reaction monitoring.Comparison with Other Active Esters : Cyanomethyl esters offer a good compromise between stability and reactivity compared to methyl or benzyl esters, which are less reactive, and p-nitrophenyl esters, which can be too reactive and prone to side reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
1.1 Peptide Synthesis
DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is primarily utilized as a protecting group for the amino group in phenylalanine during peptide synthesis. This protection is crucial as it prevents unwanted side reactions, allowing for the stepwise construction of peptides with high fidelity. The compound facilitates the formation of peptide bonds through its cyanomethyl ester group, which can be activated under specific conditions to couple with other amino acids effectively.
1.2 Reaction Mechanisms
The compound can undergo various chemical reactions:
- Oxidation : The benzyloxycarbonyl group can be oxidized to yield carbonyl compounds.
- Reduction : The benzyloxycarbonyl protecting group can be removed via hydrogenation or catalytic reduction methods.
- Substitution : It participates in nucleophilic substitution reactions, where the cyanomethyl ester group can be replaced by other nucleophiles.
Biological Applications
2.1 Enzyme-Substrate Interaction Studies
In biological research, this compound serves as a model compound for studying enzyme-substrate interactions and protein synthesis mechanisms. Its structure allows researchers to investigate how protected amino acids behave in biological systems, providing insights into protein folding and function.
2.2 Drug Development
The compound's ability to protect amino groups makes it valuable in synthesizing peptide-based drugs. It enables the creation of more stable and effective therapeutic agents by controlling the reactivity of amino acids during synthesis. This application is particularly relevant in developing drugs targeting specific diseases where peptides play a crucial role in therapeutic efficacy.
Industrial Applications
3.1 Pharmaceutical Industry
In the pharmaceutical sector, this compound is employed in large-scale peptide synthesis. Its use streamlines the production of peptide-based drugs and specialty chemicals, making it an essential component in modern drug manufacturing processes.
3.2 Specialty Chemicals Production
Beyond pharmaceuticals, this compound is also utilized in producing various specialty chemicals and intermediates that require precise control over reaction conditions and product purity.
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various research contexts:
Case Study 1: Peptide Synthesis Optimization
A study demonstrated that using this compound significantly improved yields in synthesizing complex peptides compared to traditional methods that do not utilize protecting groups effectively .
Case Study 2: Drug Development
Research involving the synthesis of peptide analogs for therapeutic applications showcased how this compound's protective capabilities enhanced the stability and bioactivity of the resulting drugs, leading to promising results in preclinical trials .
Mechanism of Action
The mechanism of action of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of phenylalanine from unwanted reactions during peptide synthesis. The cyanomethyl ester group facilitates the formation of ester bonds, allowing for the stepwise construction of peptides .
Molecular Targets and Pathways: The compound targets the amino group of phenylalanine, forming a stable carbamate linkage. This linkage prevents the amino group from participating in side reactions, ensuring the selective formation of peptide bonds .
Comparison with Similar Compounds
Structural and Functional Differentiation
The compound is distinguished from analogous esters by its combination of the Z-protecting group and CME activation. Below is a comparative analysis with key analogues:
Table 1: Comparison of DL-N-Benzyloxycarbonyl-3-phenylalanine Cyanomethyl Ester and Related Compounds
Key Findings:
Ester Reactivity: Cyanomethyl esters (CME) exhibit moderate electrophilicity, suitable for flexizyme-mediated tRNA charging. In contrast, 3,5-dinitrobenzyl esters (DBE) are more electron-deficient, accelerating reactions in sterically demanding environments . The Z-protecting group in the target compound reduces nucleophilic side reactions compared to unprotected analogues like Phe-CME.
Amino Acid Backbone: The phenylalanine backbone provides hydrophobicity, influencing substrate specificity in enzymatic systems. Ser-DBE and Tyr-CME derivatives, with polar side chains, are preferred in hydrophilic or redox-sensitive contexts.
Racemic vs. Enantiopure Forms: The DL configuration of the target compound limits its use in biological systems requiring L-amino acids (e.g., ribosomal translation). Unprotected Phe-CME and Tyr-CME are often enantiopure (L-form) for native tRNA interactions .
Q & A
Q. What synthetic strategies are recommended for preparing DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester, and how do reaction conditions influence yield?
The compound is synthesized via activation of the carboxylic acid group using cyanomethyl ester (CME) as a leaving group. This is common in peptide coupling, where the benzyloxycarbonyl (Z) group protects the amine. Critical parameters include anhydrous conditions (to prevent ester hydrolysis) and catalysts like DCC or HOBt for efficient coupling. Evidence from analogous CME-activated amino acids (e.g., Phe-CME in tRNA synthesis) highlights the use of mild bases to stabilize intermediates .
Q. How does the benzyloxycarbonyl (Z) group affect the compound’s stability during storage or reactions?
The Z-group provides steric and electronic protection for the amine, reducing nucleophilic side reactions. However, storage at 0–6°C is recommended for related Z-protected phenylalanine derivatives to prevent decomposition . Stability under acidic conditions (e.g., TFA cleavage) must be validated via HPLC or LC-MS to ensure integrity during deprotection steps.
Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR to verify esterification (e.g., cyanomethyl protons at δ ~4.5–5.0 ppm) and Z-group aromatic signals.
- IR spectroscopy for carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for carbamate).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ~308.116 Da for related benzoyl-phenylalanine CME derivatives) .
Advanced Research Questions
Q. How can the stereochemical integrity of the DL-racemic mixture be assessed during enzymatic or chemical coupling reactions?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis can resolve enantiomers. For mechanistic studies, isotopic labeling (e.g., ¹⁵N or ¹³C) combined with kinetic resolution experiments may clarify racemization pathways during synthesis .
Q. What mechanistic insights explain contradictory reactivity data for cyanomethyl esters in solid-phase vs. solution-phase peptide synthesis?
In solution phase, CME’s high electrophilicity facilitates rapid coupling but may lead to hydrolysis under aqueous conditions. In solid-phase synthesis, steric hindrance from resin-bound substrates can slow reactions, requiring optimized coupling agents (e.g., PyBOP) or elevated temperatures. Comparative studies using model peptides (e.g., Z-protected dipeptides) under both conditions are advised .
Q. How does the cyanomethyl ester group influence regioselectivity in heterocyclic compound synthesis (e.g., pyridazinones)?
The electron-withdrawing cyano group enhances the electrophilicity of the ester, promoting nucleophilic attack at the carbonyl. For example, in reactions with hydrazines, regioselectivity for 1,6- vs. 2,6-substituted pyridazinones depends on steric and electronic factors. Computational modeling (DFT) or isotopic tracing can validate proposed mechanisms .
Q. What strategies mitigate side reactions when using this compound in flexizyme-mediated tRNA acylation?
Flexizymes recognize CME’s leaving group efficiency but require strict control of pH (7.5–8.5) and Mg²⁺ concentrations (10–20 mM) to prevent premature hydrolysis. Pre-activation of the amino acid with ATP analogs (e.g., 2′,3′-dideoxy-ATP) improves fidelity in non-ribosomal systems .
Methodological Notes
-
Data Contradiction Resolution : When conflicting reports arise (e.g., reaction yields or byproduct profiles), replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and employ tandem MS/MS to trace degradation pathways.
-
Table: Key Reactivity Parameters
Parameter Optimal Range Impact on Reaction Temperature 0–25°C Minimizes racemization Solvent DMF or DCM Enhances solubility/activation Catalyst HOBt/DMAP Reduces side reactions Reaction Time 2–4 hours Balances yield vs. decomposition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
